molecular formula C11H16N6 B4509426 6-(4-Ethylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine

6-(4-Ethylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B4509426
M. Wt: 232.29 g/mol
InChI Key: PPILGHAOYIBYQI-UHFFFAOYSA-N
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Description

6-(4-Ethylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyridazine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyridazine ring, with an ethylpiperazine substituent at the 6-position.

Properties

IUPAC Name

6-(4-ethylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6/c1-2-15-5-7-16(8-6-15)11-4-3-10-13-12-9-17(10)14-11/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPILGHAOYIBYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-chloropyridine derivatives with hydrazine hydrate to form the corresponding hydrazones. These hydrazones then undergo cyclization with ortho esters or other suitable reagents to form the triazolopyridazine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the triazolopyridazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, alkoxides, and thiolates under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

6-(4-Ethylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Ethylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit kinase domains, such as leucine-rich repeat kinase 2 (LRRK2), by binding to the active site and preventing substrate phosphorylation . This inhibition can disrupt various signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Ethylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethylpiperazine group enhances its solubility and bioavailability, making it a promising candidate for further drug development.

Biological Activity

6-(4-Ethylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The molecular formula of 6-(4-Ethylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is C14H22N6C_{14}H_{22}N_6, with a molecular weight of 274.37 g/mol. The compound is characterized by the presence of a triazolo[4,3-b]pyridazine core and a piperazine substituent, which may enhance its interaction with biological targets.

PropertyValue
Molecular Weight274.37 g/mol
Molecular FormulaC14H22N6
LogP1.693
Polar Surface Area39.121 Ų
Hydrogen Bond Acceptors Count4

Biological Activity

Research indicates that compounds with triazolo[4,3-b]pyridazine scaffolds exhibit a range of biological activities, particularly in the context of kinase inhibition and anticancer properties. The structural features suggest potential roles in modulating various signaling pathways.

Kinase Inhibition

Triazolo[4,3-b]pyridazine derivatives have been reported to inhibit specific kinases involved in cancer progression. For example, compounds similar to 6-(4-Ethylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine have shown promise as inhibitors of the ERK signaling pathway, which is crucial in cell proliferation and survival.

Antitumor Activity

Several studies have highlighted the antitumor potential of triazolo derivatives. For instance:

  • Case Study 1 : A derivative with a similar structure was tested against various cancer cell lines and demonstrated significant cytotoxic effects, suggesting that the triazolo moiety plays a vital role in its biological activity.
  • Case Study 2 : Research on related compounds indicated that they could induce apoptosis in cancer cells through the modulation of apoptotic pathways.

The exact mechanism of action for 6-(4-Ethylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine remains to be fully elucidated. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in disease pathways. The presence of piperazine may enhance binding affinity to these targets.

Comparative Analysis with Related Compounds

A comparison with other compounds sharing structural features provides insights into the unique properties of 6-(4-Ethylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine.

Compound NameStructural FeaturesBiological Activity
N-cyclooctyl-3-[3-oxo-3-(1-piperidinyl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amineTriazolo core; different substituentsKinase inhibitor
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-oneIsoquinoline and triazolopyridazinePotential drug candidate
1-(6-{[6-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1,3-benzothiazol-2-yl)-3-(2-morpholin-4-yethyl)ureaSulfanyl linkages; different substituentsAnti-tumor activity

Q & A

Basic: What are the most efficient synthetic routes for 6-(4-ethylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine?

The synthesis typically involves multi-step protocols, starting with the formation of the triazolopyridazine core followed by functionalization with the ethylpiperazine moiety. Key steps include:

  • Core construction : Cyclocondensation of hydrazine derivatives with pre-functionalized pyridazines under reflux conditions in solvents like ethanol or DMF .
  • Piperazine introduction : Nucleophilic substitution or Buchwald–Hartwig coupling to attach the 4-ethylpiperazine group, often requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in toluene at elevated temperatures .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization to isolate high-purity products. Yields range from 40–70%, depending on steric and electronic factors .

Advanced: How can computational methods resolve contradictions in reaction yields during scale-up?

Discrepancies in reaction efficiency (e.g., lower yields at larger scales) often arise from heat transfer limitations or solvent polarity effects. A hybrid approach combining:

  • Quantum chemical calculations (DFT) to model transition states and identify rate-limiting steps.
  • Microkinetic modeling to predict optimal solvent systems (e.g., switching from DMF to acetonitrile to reduce side reactions).
  • Reaction path screening (e.g., ICReDD’s workflow using experimental data to refine computational parameters) .
    This methodology reduced variability in a related triazolopyridazine synthesis, improving yields by 15% .

Basic: What spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring and ethylpiperazine substitution. Key signals include:
    • Triazole protons: δ 8.2–8.5 ppm (¹H NMR).
    • Piperazine methylene: δ 2.5–3.0 ppm (¹H), δ 45–50 ppm (¹³C) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₆N₇, calculated m/z 254.1412) .
  • IR : Detect N–H stretches (3300–3500 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

Advanced: How does the ethylpiperazine substituent influence biological target selectivity?

The ethylpiperazine group enhances solubility and modulates interactions with hydrophobic enzyme pockets (e.g., fungal CYP51 or bacterial gyrase). Structure-activity relationship (SAR) studies show:

  • Hydrogen bonding : The piperazine nitrogen forms H-bonds with Asp90 in 14α-demethylase (PDB: 3LD6), confirmed via molecular docking .
  • Lipophilicity : Ethyl substitution improves blood-brain barrier penetration (logP ~2.1 vs. 1.5 for unsubstituted analogs) .
    Contradictions in activity data (e.g., inconsistent antifungal IC₅₀ values) may arise from differential protonation states in assay media (pH 7.4 vs. 5.5) .

Basic: What are the stability considerations for storing this compound?

  • Light sensitivity : Degrades via photooxidation of the triazole ring; store in amber vials at –20°C.
  • Moisture : Hygroscopic piperazine moiety requires desiccants (silica gel) .
  • Long-term stability : HPLC monitoring (C18 column, 0.1% TFA/MeCN gradient) shows >95% purity retention after 6 months under inert gas .

Advanced: What mechanistic insights explain unexpected byproducts during alkylation?

Competitive pathways in ethylpiperazine coupling include:

  • N- vs. O-alkylation : In polar aprotic solvents (DMF), nucleophilic attack shifts from piperazine nitrogen to adjacent oxygen, forming ether byproducts. Mitigated by using non-polar solvents (toluene) .
  • Steric hindrance : Bulky substituents on the pyridazine ring favor SN1 mechanisms, leading to carbocation rearrangements. Kinetic studies (²³Na NMR) confirm ion-pair intermediates .

Basic: Which in vitro assays are suitable for preliminary bioactivity screening?

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Candida albicans (MIC₉₀) and Staphylococcus aureus .
  • Enzyme inhibition : Fluorescence-based assays for CYP450 isoforms (e.g., CYP3A4 IC₅₀) .
  • Cytotoxicity : MTT assay in HEK293 cells to establish selectivity indices .

Advanced: How to address discrepancies in enzyme inhibition data across studies?

Variability in IC₅₀ values (e.g., 0.5–5 µM for CYP51) may stem from:

  • Assay conditions : Cofactor concentrations (NADPH) impact binding kinetics. Standardize to 100 µM NADPH .
  • Protein source : Recombinant vs. liver microsomal enzymes differ in post-translational modifications. Validate with orthogonal methods (SPR binding assays) .
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests (p<0.01) to confirm significance .

Basic: What are the key solubility and formulation challenges?

  • Aqueous solubility : Poor solubility in water (<10 µg/mL) necessitates co-solvents (10% DMSO/PBS) for in vitro studies .
  • Formulation : Nanoparticle encapsulation (PLGA) improves bioavailability in murine models (AUC increased 3-fold) .

Advanced: What strategies optimize regioselectivity in triazole ring formation?

  • Template-directed synthesis : Use Zn²⁺ or Cu²⁺ to pre-organize reactants, favoring [1,2,4]-triazole over [1,3,4] isomers (selectivity >8:1) .
  • Microwave irradiation : Reduces reaction time from 12 h to 30 min, minimizing side-product formation (e.g., dimerization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Ethylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
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6-(4-Ethylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine

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